molecular formula C10H9N3O2 B1454780 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1368819-46-8

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B1454780
M. Wt: 203.2 g/mol
InChI Key: ATRRAGXPNKDBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a compound that has been studied for its potential anticancer properties . It is part of a series of hybrids that have been synthesized and evaluated for their inhibitory activities against certain cancer cell lines .


Synthesis Analysis

The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that have been successfully synthesized . The structures of these hybrids were established using NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid and its hybrids was established using NMR and MS analysis . This analysis confirmed the successful synthesis of the compounds .


Chemical Reactions Analysis

The compound is part of a series of hybrids that have been synthesized and their structures established by NMR and MS analysis . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The exact molecular weight of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is 203.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The complexity of the compound is 239 .

Scientific Research Applications

Pharmacological Significance and Drug Development

Triazoles, including compounds similar to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazole derivatives enables the synthesis of novel compounds with significant therapeutic potential. Research has particularly focused on developing new chemical entities that can serve as prototypes for addressing emerging diseases and drug-resistant bacterial strains (Ferreira et al., 2013).

Environmental Applications

Advanced Oxidation Processes (AOPs) have been applied to degrade environmental contaminants, including pharmaceuticals like acetaminophen, revealing triazole derivatives as by-products. These studies underscore the reactivity and potential environmental impact of triazole compounds, suggesting the need for further research on their stability, degradation pathways, and environmental behaviors (Qutob et al., 2022).

Agricultural and Industrial Applications

Triazole derivatives have found applications in agriculture and industry, serving as precursors for the synthesis of pesticides, herbicides, and various agrochemicals. The ability of these compounds to act as growth regulators and protect plants against pests is well-documented, highlighting their importance in enhancing agricultural productivity and sustainability (Nazarov et al., 2021).

Material Science and Corrosion Inhibition

In the realm of material science, triazole derivatives, including those related to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, have been investigated as corrosion inhibitors. These studies have revealed their efficacy in protecting metals from corrosion, thereby extending the lifespan of metal-based structures and components in various industrial applications (Walker, 1976).

properties

IUPAC Name

4-(5-methyl-1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRAGXPNKDBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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